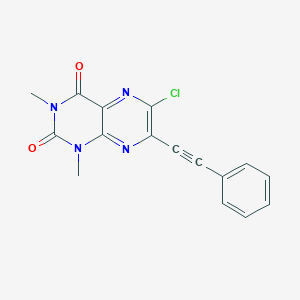![molecular formula C16H14O3S B12611804 (1R,5R)-1-(1-Naphthylsulfonyl)bicyclo[3.1.0]hexane-2-one CAS No. 909565-02-2](/img/structure/B12611804.png)
(1R,5R)-1-(1-Naphthylsulfonyl)bicyclo[3.1.0]hexane-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,5R)-1-(1-Naphthylsulfonyl)bicyclo[3.1.0]hexane-2-one is a complex organic compound known for its unique bicyclic structure. This compound features a naphthylsulfonyl group attached to a bicyclo[3.1.0]hexane ring system, making it a subject of interest in various fields of chemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5R)-1-(1-Naphthylsulfonyl)bicyclo[3.1.0]hexane-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the bicyclic core. The naphthylsulfonyl group is then introduced through a sulfonylation reaction, often using reagents like naphthalenesulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. This could include the use of continuous flow reactors for the cyclization step and large-scale sulfonylation processes to ensure high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
(1R,5R)-1-(1-Naphthylsulfonyl)bicyclo[3.1.0]hexane-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The naphthylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.
Aplicaciones Científicas De Investigación
(1R,5R)-1-(1-Naphthylsulfonyl)bicyclo[3.1.0]hexane-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of (1R,5R)-1-(1-Naphthylsulfonyl)bicyclo[3.1.0]hexane-2-one involves its interaction with specific molecular targets. The naphthylsulfonyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the bicyclic core provides structural rigidity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(1R,5R)-1-(1-Naphthylsulfonyl)bicyclo[3.1.0]hexane-2-one: shares similarities with other bicyclic compounds and sulfonyl derivatives, such as bicyclo[3.1.0]hexane-2-one and naphthylsulfonyl chloride.
Pyrazole derivatives: These compounds also feature nitrogen-containing heterocycles and are used in various applications.
Imidazole derivatives: Known for their versatility in chemical synthesis and biological activities.
Uniqueness
What sets this compound apart is its unique combination of a rigid bicyclic structure and a naphthylsulfonyl group. This combination provides distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
909565-02-2 |
|---|---|
Fórmula molecular |
C16H14O3S |
Peso molecular |
286.3 g/mol |
Nombre IUPAC |
(1R,5R)-1-naphthalen-1-ylsulfonylbicyclo[3.1.0]hexan-2-one |
InChI |
InChI=1S/C16H14O3S/c17-15-9-8-12-10-16(12,15)20(18,19)14-7-3-5-11-4-1-2-6-13(11)14/h1-7,12H,8-10H2/t12-,16-/m1/s1 |
Clave InChI |
IEVWZRMTYHOZCQ-MLGOLLRUSA-N |
SMILES isomérico |
C1CC(=O)[C@@]2([C@H]1C2)S(=O)(=O)C3=CC=CC4=CC=CC=C43 |
SMILES canónico |
C1CC(=O)C2(C1C2)S(=O)(=O)C3=CC=CC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Thiazoleacetic acid, 2-[(4-hydroxyphenyl)amino]-](/img/structure/B12611734.png)
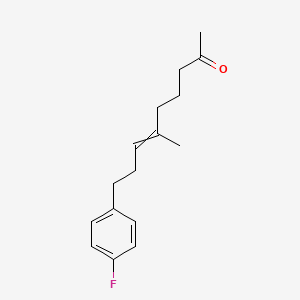

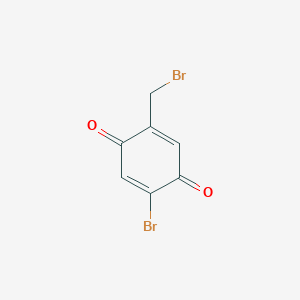
![4-Piperidinone, 1-[5-(4-fluorobenzoyl)-3-(4-pyridinyl)-2-thienyl]-](/img/structure/B12611750.png)
![5-Hydroxy-4-[tri(propan-2-yl)silyl]pentanenitrile](/img/structure/B12611756.png)
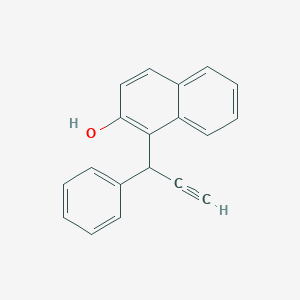
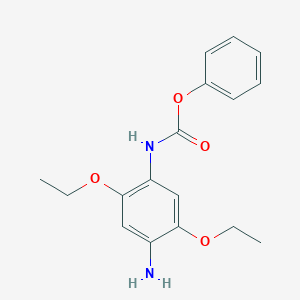
![Acetic acid, [[1-(phenylethynyl)pentyl]oxy]-, methyl ester](/img/structure/B12611785.png)
![[(2S,4S,5R)-2-Methyl-5-phenylpyrrolidine-2,4-diyl]dimethanol](/img/structure/B12611789.png)
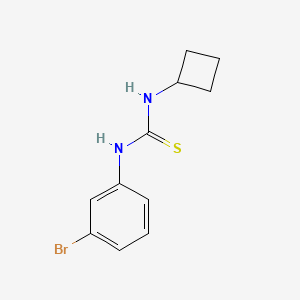
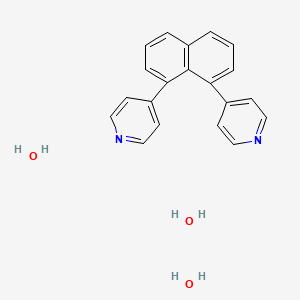
![{5-[([1,1'-Biphenyl]-4-yl)oxy]pentyl}(triphenyl)stannane](/img/structure/B12611797.png)
